1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-
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Overview
Description
1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with phenyl, thienyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives typically involves multistep processes. One efficient method is the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This reaction is catalyzed by chiral-at-metal Rh(III) complexes, yielding the desired pyrazolo[3,4-b]pyridine analogues with high enantioselectivity (85–99%) and yields (81–98%) . Another approach involves a mild, catalyst-free multicomponent preparation using simple aldehyde, 3-oxopropanenitrile, and 1H-pyrazol-5-amine as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalable nature of the aforementioned synthetic routes suggests potential for adaptation to industrial-scale synthesis, particularly the asymmetric Friedel–Crafts-type alkylation/cyclization method due to its high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-b]pyridine derivatives undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophilic substitution often involves reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may use nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine derivatives often involves interaction with specific molecular targets, such as FGFRs. These compounds can inhibit the activity of FGFRs by binding to their kinase domains, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer models.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar biological activities, particularly as FGFR inhibitors .
Imidazo[1’,2’1,5]pyrazolo[3,4-b]pyridine:
Uniqueness
1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)- stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Properties
CAS No. |
821774-47-4 |
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Molecular Formula |
C17H10F3N3S |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
3-phenyl-4-thiophen-2-yl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H10F3N3S/c18-17(19,20)13-9-11(12-7-4-8-24-12)14-15(22-23-16(14)21-13)10-5-2-1-3-6-10/h1-9H,(H,21,22,23) |
InChI Key |
ZHFMKOQSEQJKIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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